BenchChemオンラインストアへようこそ!

Bacmecillinam

Pharmacokinetics Oral prodrug bioavailability Mecillinam delivery

Bacmecillinam is a semisynthetic, orally bioavailable 1′-ethoxycarbonyloxyethyl ester prodrug of the amidinopenicillin mecillinam (amdinocillin), designed to overcome the negligible oral absorption of the parent molecule. Following rapid intestinal absorption and first-pass hydrolysis by non-specific esterases, it liberates mecillinam, which exerts its antibacterial effect through highly selective, high-affinity binding to penicillin-binding protein 2 (PBP2) in the Gram-negative bacterial cell wall – a target engagement profile that is mechanistically distinct from the PBP1a/1b/3 binding typical of conventional penicillins such as ampicillin and amoxicillin.

Molecular Formula C20H31N3O6S
Molecular Weight 441.5 g/mol
CAS No. 50846-45-2
Cat. No. B1204032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacmecillinam
CAS50846-45-2
Synonymsacmecillinam
bacmecillinam hydrochloride
Molecular FormulaC20H31N3O6S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2N=CN3CCCCCC3)(C)C
InChIInChI=1S/C20H31N3O6S/c1-5-27-19(26)29-13(2)28-18(25)15-20(3,4)30-17-14(16(24)23(15)17)21-12-22-10-8-6-7-9-11-22/h12-15,17H,5-11H2,1-4H3/t13?,14-,15+,17-/m1/s1
InChIKeyXHKFBADIZIDYBU-UCMJJCQDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bacmecillinam (CAS 50846-45-2) – Structural, Mechanistic, and Pharmacological Baseline for Procurement Evaluation


Bacmecillinam is a semisynthetic, orally bioavailable 1′-ethoxycarbonyloxyethyl ester prodrug of the amidinopenicillin mecillinam (amdinocillin), designed to overcome the negligible oral absorption of the parent molecule [1]. Following rapid intestinal absorption and first-pass hydrolysis by non-specific esterases, it liberates mecillinam, which exerts its antibacterial effect through highly selective, high-affinity binding to penicillin-binding protein 2 (PBP2) in the Gram-negative bacterial cell wall – a target engagement profile that is mechanistically distinct from the PBP1a/1b/3 binding typical of conventional penicillins such as ampicillin and amoxicillin [2]. This narrow PBP2 specificity translates into a therapeutically useful spectrum concentrated against Enterobacteriaceae (Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Citrobacter freundii) with markedly reduced Gram-positive activity, positioning bacmecillinam as a targeted, Gram-negative-focused oral agent rather than a broad-spectrum penicillin substitute [2].

Why Pivmecillinam Cannot Be Simply Substituted for Bacmecillinam – Bioavailability and Absorption Rate Evidence


Although bacmecillinam and pivmecillinam are both oral prodrugs of the same active moiety (mecillinam), they employ chemically distinct ester promoiety strategies (1′-ethoxycarbonyloxyethyl vs. pivaloyloxymethyl) that produce quantitatively and statistically significant differences in systemic drug delivery. In a randomized crossover pharmacokinetic study in healthy volunteers receiving equivalent 400 mg oral doses, bacmecillinam delivered approximately 1.94-fold higher peak plasma mecillinam concentrations (p<0.001), 1.45-fold greater total systemic exposure (AUC, p<0.001), and 11 absolute percentage points higher urinary recovery of unchanged mecillinam (41% vs. 30%, p<0.001) compared with pivmecillinam [1]. These differences are of a magnitude that cannot be compensated for by simple dose adjustment without exceeding safe prescribing ranges, meaning that procurement decisions based on therapeutic equivalence assumptions will lead to under-dosing if pivmecillinam is substituted at bacmecillinam dose levels [1].

Bacmecillinam Quantitative Differentiation Evidence – Head-to-Head and Cross-Study Comparator Data for Procurement Decision Support


Systemic Bioavailability: Bacmecillinam vs. Pivmecillinam – Cmax, AUC, and Urinary Recovery in a Randomized Crossover Trial

In a randomized crossover pharmacokinetic study in healthy fasting volunteers (n = 6–10 per arm), bacmecillinam 400 mg produced a mean ± SD peak plasma mecillinam concentration (Cmax) of 4.62 ± 1.41 mg/L, compared with 2.38 ± 0.65 mg/L for pivmecillinam 400 mg – a 1.94-fold increase (p < 0.001). The total systemic exposure (AUC) was 7.74 ± 1.38 mg·h/L for bacmecillinam versus 5.35 ± 0.93 mg·h/L for pivmecillinam, a 1.45-fold difference (p < 0.001). The 12-hour urinary recovery of unchanged mecillinam was 41% for bacmecillinam and 30% for pivmecillinam (p < 0.001), representing an absolute 11-percentage-point higher recovery. Plasma peaks appeared earlier after bacmecillinam, and the absorption rate was significantly higher (p < 0.05) [1].

Pharmacokinetics Oral prodrug bioavailability Mecillinam delivery

In Vivo Protective Efficacy: Bacmecillinam vs. Pivmecillinam and Quinolone Comparators in Murine Intraperitoneal and Ascending UTI Infection Models

In experimental mouse intraperitoneal infection models, both bacmecillinam (BMPC) and pivmecillinam (PMPC) demonstrated potent and comparable protective efficacy against key Gram-negative pathogens: ED50 values ranged from 0.88 to 2.41 mg/kg against E. coli GN 2411-5, E. coli 2848, K. pneumoniae 8045, and E. cloacae F-1510. Against P. mirabilis F-783, BMPC exhibited a numerically lower ED50 of 47.5 mg/kg compared with 62.1 mg/kg for PMPC. Critically, BMPC protected mice infected intraperitoneally with E. coli GN 2411-5, K. pneumoniae 8045, and E. cloacae F-1510 more effectively than the quinolone comparators nalidixic acid (NA), piromidic acid (PA), and pipemidic acid (PPA). In the ascending urinary tract infection model, BMPC and PMPC yielded ED50 values of 2.23 and 2.20 mg/kg against E. coli GN 2411-5; 5.35 and 9.72 mg/kg against K. pneumoniae 8045 (BMPC 1.82-fold more potent); 2.34 and 3.89 mg/kg against P. mirabilis F-783; and 1.98 and 2.16 mg/kg against E. cloacae F-1510, respectively [1].

In vivo efficacy ED50 Urinary tract infection model

Ampicillin Cross-Resistance Bypass: Susceptibility of Ampicillin-Resistant E. coli to Mecillinam (the Active Moiety of Bacmecillinam)

In a study of 658 clinical isolates and 28 standard strains, 64.7% of ampicillin-resistant E. coli strains (defined by ampicillin MIC >50 μg/mL) were susceptible to mecillinam at MIC <3.12 μg/mL, indicating a low rate of cross-resistance between the two beta-lactam classes. This differential susceptibility is mechanistically grounded in mecillinam's exclusive targeting of PBP2, whereas ampicillin resistance is frequently mediated by beta-lactamase production or PBP alterations that affect PBP1a/1b/3-binding penicillins. The cross-resistance rate between ampicillin and mecillinam was similarly low in K. pneumoniae, E. cloacae, E. aerogenes, and C. freundii [1]. In a subsequent study, mecillinam demonstrated significantly greater antibacterial potency and higher stability to beta-lactamase hydrolysis in TEM-1-, IRT-, and AmpC-producing E. coli isolates compared with other beta-lactam antibiotics [2].

Antibiotic resistance Cross-resistance Beta-lactam E. coli

Synergistic Potentiation with Amoxicillin: MIC Reduction and ED50 Enhancement in Resistant Enterobacteriaceae

In vitro checkerboard synergy studies with mecillinam (MPC, the active form of bacmecillinam) and amoxicillin (AMPC) at combination ratios of 5:1, 1:1, and 1:5 demonstrated strong synergistic activity against resistant Enterobacteriaceae. Against an E. coli F-2519 strain, the MIC of MPC alone was 25 μg/mL and AMPC alone was 200 μg/mL; in combination, MICs fell to 0.39–0.78 μg/mL, representing a 32–64-fold reduction for MPC and a 256–513-fold reduction for AMPC. Against S. marcescens T-55 (resistant to both agents: MPC MIC >400 μg/mL, AMPC MIC 100 μg/mL), combination MICs decreased to 6.25–50 μg/mL. In mouse protection tests with E. coli F-2519, the ED50 of BMPC alone was >4000 mg/kg and AMPC alone was 193 mg/kg; co-administration reduced the ED50 to 49.9–168 mg/kg, a >24-fold improvement for BMPC. Against S. marcescens T-55, ED50 improved from >2000 mg/kg (BMPC alone) and 159 mg/kg (AMPC alone) to 75.3–329 mg/kg in combination. Against E. aerogenes F-1949, neither drug was effective alone, but the combination yielded ED50 values of 91.6–280 mg/kg [1].

Antibiotic synergy Combination therapy Beta-lactam potentiation Resistant Enterobacteriaceae

PBP2 Binding Selectivity vs. Broad-Spectrum Beta-Lactams: Quantitative Target Engagement Data

Mecillinam, the active moiety liberated from bacmecillinam, binds exclusively to penicillin-binding protein 2 (PBP2) in Escherichia coli with an IC50 of 0.16 mg/L, in contrast to ampicillin, which binds promiscuously to PBP1a, PBP2x, and PBP3 (kinact/KI values of 15,000, 59,000, and 77,000 M⁻¹s⁻¹, respectively) [1]. A more recent study confirmed mecillinam's preferential PBP2 binding with an IC50 of <0.0075 mg/L, alongside extremely low affinity for other PBPs (PBP1a kinact/KI: 18 ± 0.50 M⁻¹s⁻¹, vs. ampicillin PBP1a: 15,000 ± 1,300 M⁻¹s⁻¹ – an ~830-fold difference) [2]. This exclusive PBP2 targeting is the mechanistic basis for mecillinam's unique spectrum (Gram-negative-selective), its morphological effects (spherical cell formation rather than filamentation), and its low cross-resistance with PBP1a/1b/3-targeted penicillins. No other clinically available oral beta-lactam achieves this degree of PBP2 selectivity [1][2].

Penicillin-binding protein 2 Target selectivity Beta-lactam pharmacology Mecillinam

Bacmecillinam – High-Value Research and Industrial Application Scenarios Derived from Quantitative Differentiation Evidence


Oral Treatment of Urinary Tract Infections Where Superior Bioavailability Dictates Efficacy Over Pivmecillinam

In clinical or industrial settings where oral mecillinam therapy is indicated for urinary tract infections caused by susceptible Enterobacteriaceae, bacmecillinam's 1.94-fold higher Cmax and 1.45-fold greater AUC compared with pivmecillinam at equivalent 400 mg doses [1] translate into more reliable attainment of urinary mecillinam concentrations exceeding the MIC90 of target pathogens (typically 4–8 μg/mL for E. coli and K. pneumoniae). The 41% urinary recovery of active mecillinam (vs. 30% for pivmecillinam) ensures higher drug concentrations at the site of infection. This is particularly critical in complicated or recurrent UTIs where pharmacokinetic margins are narrow and sub-therapeutic urinary concentrations risk treatment failure and resistance emergence. Phase I and clinical studies have confirmed that bacmecillinam delivers peak serum mecillinam levels of 3.91 μg/mL at a 200 mg single oral dose and achieves clinical efficacy rates of 100% in acute simple cystitis [2][3].

Ampicillin-Resistant E. coli Infections – Leveraging Low Cross-Resistance for Monotherapy

In regions or institutions with high prevalence of ampicillin-resistant E. coli (commonly exceeding 50% of clinical isolates), bacmecillinam provides a mechanistically differentiated oral beta-lactam option. The evidence demonstrates that 64.7% of ampicillin-resistant E. coli strains (MIC >50 μg/mL) remain fully susceptible to mecillinam at MIC <3.12 μg/mL [4]. This cross-resistance bypass is supported by mecillinam's superior beta-lactamase stability against TEM-1, IRT, and AmpC enzymes compared with other beta-lactams [5]. Procurement of bacmecillinam is therefore strategically justified for formulary inclusion as a Gram-negative-directed oral agent that retains activity where ampicillin, amoxicillin, and first-generation cephalosporins fail due to prevalent resistance mechanisms.

Combination Therapy with Amoxicillin for Multi-Drug Resistant Enterobacteriaceae

For infections caused by Enterobacteriaceae resistant to both mecillinam and amoxicillin as monotherapy (e.g., certain S. marcescens and E. aerogenes strains), the well-characterized synergy between bacmecillinam-derived mecillinam and amoxicillin enables combination regimens that can reduce MICs by 32–513-fold and lower ED50 values from non-therapeutic ranges to clinically achievable levels (e.g., BMPC ED50 reduced from >4000 mg/kg to 49.9 mg/kg in E. coli mouse protection tests) [6]. This synergy is mechanistically rationalized by complementary PBP targeting (PBP2 by mecillinam + PBP1a/3 by amoxicillin) leading to synergistic cell wall disruption. Industrial research programs developing fixed-dose combination products or sequential therapy protocols for resistant Gram-negative infections can leverage these quantitative synergy data for formulation and dose-ratio optimization.

PBP2-Selective Antibacterial Research Tool and Reference Standard

Bacmecillinam serves as a convenient, orally bioavailable source of mecillinam – the only clinically established beta-lactam with exclusive, high-affinity PBP2 binding (IC50 <0.0075–0.16 mg/L, with ~830-fold selectivity over PBP1a compared with ampicillin) [7][8]. This makes bacmecillinam the procurement compound of choice for research programs investigating: (i) PBP2 biology and its role in Gram-negative cell wall elongation; (ii) the structural basis of PBP2-selective inhibitor design; (iii) the morphological consequences (spherical cell formation) of selective PBP2 inactivation; and (iv) resistance mechanisms that specifically affect PBP2-targeted agents. Because mecillinam itself has negligible oral absorption, bacmecillinam is the practical sourcing option for in vivo PBP2 pharmacology studies requiring oral administration in animal models.

Quote Request

Request a Quote for Bacmecillinam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.